3,5-dimethyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-4-sulfonamide

Description

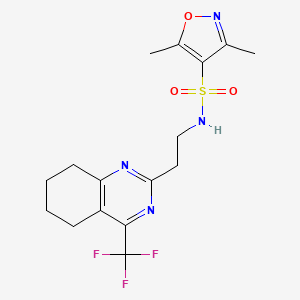

3,5-Dimethyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-4-sulfonamide is a synthetic isoxazole sulfonamide derivative with a tetrahydroquinazoline scaffold. Its structural complexity combines an isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) linked to a sulfonamide group and a trifluoromethyl-substituted tetrahydroquinazoline moiety. Isoxazole derivatives are widely investigated for anti-inflammatory, antimicrobial, and anticancer activities, with sulfonamide groups enhancing target specificity and pharmacokinetic properties .

Properties

IUPAC Name |

3,5-dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O3S/c1-9-14(10(2)26-23-9)27(24,25)20-8-7-13-21-12-6-4-3-5-11(12)15(22-13)16(17,18)19/h20H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWYZYVFMHSQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 3,5-dimethyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-4-sulfonamide typically involves multiple steps, beginning with the formation of the isoxazole ring. This can be achieved through a cycloaddition reaction between a nitrile oxide and an alkyne. Subsequently, the quinazolin-2-yl ethyl group is introduced via a substitution reaction, often using appropriate halogenated intermediates under basic conditions. The trifluoromethyl group is generally introduced using electrophilic trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethanesulfonic acid derivatives. Finally, the sulfonamide group is added through a coupling reaction between the appropriate sulfonyl chloride and an amine precursor, under mild conditions to ensure high yields.

Industrial production methods: For large-scale production, the industrial synthesis of this compound may employ continuous flow chemistry to streamline the process and improve overall efficiency. The use of automated reactors and optimized reaction conditions can enhance the purity and yield of the final product, while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of reactions it undergoes: 3,5-Dimethyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-4-sulfonamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. It can participate in nucleophilic aromatic substitution due to the electron-withdrawing trifluoromethyl group, and can also undergo electrophilic substitution at the isoxazole ring.

Common reagents and conditions: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide under acidic conditions, while reduction reactions can utilize hydrogen gas with palladium on carbon as a catalyst. Substitution reactions often use halogenated intermediates with bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major products formed: Depending on the specific reaction, the products can vary. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines. Substitution reactions often result in derivatives with different functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

The compound 3,5-dimethyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-4-sulfonamide has been explored in various scientific fields. In medicinal chemistry, it shows potential as a therapeutic agent due to its interaction with specific molecular targets, suggesting applications in treating diseases like cancer, inflammation, and infections. Its unique structure allows it to modulate biological pathways, making it a candidate for drug development. In organic synthesis, this compound serves as a key intermediate for the construction of complex molecules, facilitating the development of new synthetic methods and materials.

Mechanism of Action

The mechanism of action for 3,5-dimethyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-4-sulfonamide involves its binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity through hydrophobic interactions, while the isoxazole ring can engage in hydrogen bonding with active site residues. This binding can inhibit enzyme activity or modulate receptor function, thereby influencing biological pathways and producing therapeutic effects. Pathways involved may include signal transduction, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole Sulfonamides with Varied Substituents

Compounds synthesized via similar Biginelli/Claisen-Schmidt routes () differ in substituents on the isoxazole and quinazoline rings. For example:

- Non-fluorinated analogs: Replace the trifluoromethyl group with methyl or halogens, reducing metabolic stability but improving synthetic accessibility .

- Sulfonamide positioning : Derivatives with sulfonamide groups on alternative positions (e.g., para to the isoxazole ring) show altered target affinity due to steric or electronic effects .

Key Insight: The trifluoromethyl group in the target compound likely confers superior pharmacokinetics (e.g., longer half-life) compared to non-fluorinated analogs, as fluorination is known to block oxidative metabolism .

Sulfonamide-Containing 1,2,4-Triazoles ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9]) share sulfonyl groups but feature triazole rings instead of isoxazole.

- Structural Differences :

- Triazole rings offer additional nitrogen atoms for hydrogen bonding.

- The absence of a fused quinazoline system reduces molecular rigidity.

- Synthetic Routes : These compounds are synthesized via hydrazinecarbothioamide cyclization in basic media, contrasting with the hydroxylamine-mediated isoxazole closure in the target compound .

Key Insight : The tetrahydroquinazoline core in the target compound may enhance selectivity for quinazoline-binding enzymes (e.g., dihydrofolate reductase) compared to triazole-based sulfonamides .

Biological Activity

The compound 3,5-dimethyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-4-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and structural characteristics, as well as synthesizing methodologies.

Chemical Structure and Properties

The compound can be characterized by its complex structure comprising an isoxazole ring and a sulfonamide group. The presence of the trifluoromethyl group enhances its lipophilicity and potentially its biological activity.

Molecular Formula

- Formula: C13H15F3N4O2S

- Molecular Weight: 348.35 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown activity against various pathogens.

- Tested Microorganisms:

- Staphylococcus aureus

- Escherichia coli

- Other Gram-positive and Gram-negative bacteria

Table 1: Antimicrobial Activity Comparison

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfonamide A | S. aureus | 25 µg/mL |

| Sulfonamide B | E. coli | 50 µg/mL |

| Target Compound | S. aureus | TBD |

| Target Compound | E. coli | TBD |

Enzyme Inhibition

Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical in the bacterial folate synthesis pathway. This inhibition leads to bactericidal effects.

- IC50 Values: Preliminary studies suggest that the target compound may exhibit IC50 values comparable to existing sulfonamide antibiotics.

Case Studies

-

Study on Antimicrobial Efficacy:

A study evaluated the antimicrobial efficacy of various sulfonamides against resistant strains of bacteria. The target compound was included in the screening process and showed promising results similar to those of established antibiotics. -

Enzyme Inhibition Analysis:

Another study focused on the inhibition of DHPS by sulfonamide derivatives. The target compound demonstrated effective binding affinity in preliminary assays.

Synthesis and Characterization

The synthesis of this compound involves multiple steps:

-

Formation of Isoxazole Ring:

The isoxazole ring is synthesized through a condensation reaction involving appropriate aldehydes and hydroxylamine derivatives. -

Sulfonamide Formation:

The final compound is obtained by reacting the isoxazole derivative with a sulfonyl chloride under basic conditions.

Table 2: Synthesis Steps Overview

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Condensation | Aldehyde + Hydroxylamine |

| 2 | Nucleophilic Substitution | Isoxazole + Sulfonyl Chloride |

| 3 | Purification | Crystallization or Chromatography |

Q & A

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-4-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursors (e.g., sulfonamide derivatives with tetrahydroquinazoline intermediates) in ethanol with glacial acetic acid as a catalyst for 4–6 hours under controlled pressure . Optimization involves Design of Experiments (DoE) to test variables like solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading. Statistical tools such as factorial design or response surface methodology minimize experimental runs while maximizing yield .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multi-modal spectroscopic analysis:

- IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O at ~1350 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) and absence of tautomeric forms (e.g., S-H bands at ~2500–2600 cm⁻¹) .

- NMR : Analyze ¹H/¹³C shifts for isoxazole protons (δ 6.5–7.5 ppm) and tetrahydroquinazoline carbons (δ 150–160 ppm for trifluoromethyl groups) .

- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the expected structure.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Begin with in vitro dose-response assays (e.g., enzyme inhibition for kinase targets) using IC₅₀ determination. Pair with cytotoxicity screening (e.g., MTT assay on HEK293 cells) to establish selectivity indices. Use positive controls (e.g., known kinase inhibitors) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding mechanisms?

- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT for transition state analysis) and molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like kinases. Validate predictions with experimental kinetics (e.g., surface plasmon resonance) and mutagenesis studies to identify critical binding residues .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate Force Fields : Adjust parameters in docking software to account for solvation effects or flexible binding pockets.

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics or X-ray crystallography for structural resolution .

- Data Integration : Use machine learning (e.g., Random Forest models) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How can researchers design experiments to optimize reaction yields while minimizing hazardous byproducts?

- Methodological Answer : Apply green chemistry principles:

- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity .

- Catalyst Screening : Test immobilized enzymes or recyclable catalysts (e.g., polymer-supported Pd) to reduce waste .

- Process Analytics : Use inline FTIR or HPLC to monitor reaction progress and detect intermediates .

Q. What advanced spectroscopic techniques confirm tautomerism or polymorphism in this compound?

- Methodological Answer :

- Solid-State NMR : Differentiate polymorphic forms via ¹³C chemical shift anisotropy.

- X-Ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks.

- Variable-Temperature IR : Track tautomeric shifts (e.g., thione ↔ thiol) under thermal stress .

Methodological Tools and Data Management

Q. How should researchers ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Digitally timestamp experimental protocols and raw data.

- Metadata Tagging : Include details like batch numbers, solvent purity, and instrument calibration logs.

- Blockchain Validation : Use platforms like SciChain for immutable data tracking .

Q. What role does AI play in accelerating the discovery of derivatives or analogs?

- Methodological Answer :

- Generative Models : Train VAEs (Variational Autoencoders) on ChEMBL datasets to propose novel analogs with improved ADMET profiles.

- Active Learning : Prioritize synthesis targets via Bayesian optimization, reducing redundant experiments .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in advanced laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed-system reactors for volatile intermediates.

- Waste Management : Neutralize sulfonamide residues with activated charcoal before disposal .

- Emergency Protocols : Train staff on spill response (e.g., neutralization with sodium bicarbonate) and maintain SDS documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.